molecular formula C13H12N4 B1493029 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098058-12-7

6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1493029
CAS RN: 2098058-12-7
M. Wt: 224.26 g/mol
InChI Key: HLCDNWRRYAUHJS-UHFFFAOYSA-N
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Description

6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . It is a complex molecule that has potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and similar compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The structure also includes a cyclopropyl group and a pyridin-4-yl group attached to the imidazo[1,2-b]pyrazole core .

Scientific Research Applications

Anticancer Activity

Compounds with pyridine scaffolds, like the one you’re interested in, have shown potential in anticancer treatments. They have been evaluated for cytotoxic potential against various cancer cell lines, such as lung carcinoma and breast cancer cells .

Antibacterial Activity

Derivatives of similar structures have been designed and synthesized to target Gram-positive and Gram-negative bacterial strains, showing promising in vitro antibacterial activity .

Antiproliferative Effects

These compounds have also been studied for their antiproliferative activity, which is crucial in the development of treatments for diseases characterized by uncontrolled cell growth .

Antiviral Applications

The pyridine moiety present in these compounds is associated with antiviral properties, making them candidates for research into treatments for viral infections .

Enzyme Inhibition

Pyridine derivatives are known to exhibit anticholinesterase activities, which can be beneficial in treating conditions like Alzheimer’s disease by inhibiting specific enzymes .

Antimalarial Potential

Research has also explored the use of pyridine-containing compounds in antimalarial drugs due to their ability to interfere with the life cycle of malaria parasites .

Antimicrobial Properties

These compounds are investigated for their antimicrobial efficacy, which could lead to new treatments for microbial infections .

Antidiabetic Activity

Lastly, the pyridine scaffold is associated with antidiabetic activity, providing a basis for developing new diabetes medications .

properties

IUPAC Name

6-cyclopropyl-7-pyridin-4-yl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-10(1)12-11(9-3-5-14-6-4-9)13-15-7-8-17(13)16-12/h3-8,10,16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDNWRRYAUHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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